

# Solubility Profile of Carebastine-d5 in Organic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carebastine-d5

Cat. No.: B563845

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Carebastine-d5**, a deuterated analog of Carebastine, in various organic solvents. This information is critical for researchers and professionals involved in the development of drug formulations, analytical method development, and pharmacokinetic studies. While comprehensive quantitative data for **Carebastine-d5** is limited in publicly available literature, this guide consolidates the existing information and provides a standardized experimental protocol for its determination.

## Core Data Presentation: Solubility of Carebastine-d5 and Carebastine

The following table summarizes the available solubility data for both **Carebastine-d5** and its non-deuterated counterpart, Carebastine. It is important to note that the physicochemical properties of deuterated and non-deuterated compounds are generally very similar; however, minor differences in solubility can exist. The data for Carebastine is provided as a reference.

Compound	Solvent	Solubility	Concentration (mM)	Notes
Carebastine-d5	Dimethyl Sulfoxide (DMSO)	10 mM	10	Quantitative
Carebastine-d5	Chloroform	Slightly soluble	-	Qualitative[1]
Carebastine-d5	Ethyl Acetate	Slightly soluble	-	Qualitative[1]
Carebastine	Dimethylformamide (DMF)	25 mg/ml	~50.04	Quantitative
Carebastine	Dimethyl Sulfoxide (DMSO)	2 mg/ml	~4.00	Quantitative
Carebastine	Ethanol	2 mg/ml	~4.00	Quantitative

Note: The conversion to mM for Carebastine is based on its molecular weight of 499.64 g/mol .

## Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on established guidelines for active pharmaceutical ingredients (APIs).

### 1. Materials and Equipment:

- **Carebastine-d5** (solid form)
- Selected organic solvents (high purity)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator capable of constant agitation and temperature control

- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical instrumentation.
- Volumetric flasks and pipettes
- Analytical balance

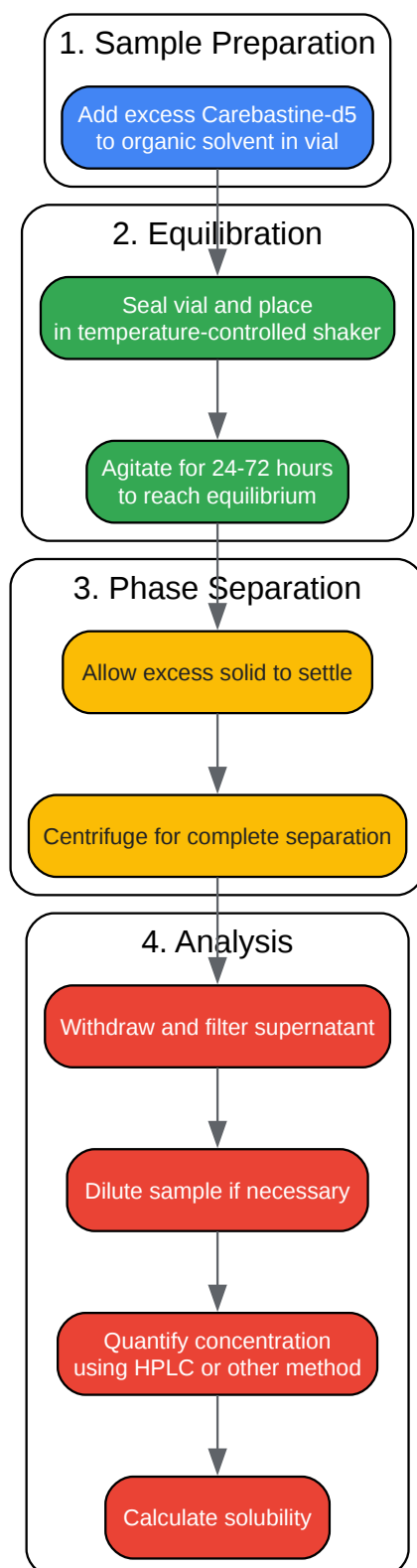
## 2. Procedure:

- **Preparation:** Add an excess amount of solid **Carebastine-d5** to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer increases).
- **Phase Separation:** After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
- **Sample Collection and Preparation:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- **Dilution:** If necessary, accurately dilute the filtered solution with the respective solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **Carebastine-d5** in the diluted samples using a validated HPLC method or another suitable analytical technique.

- Calculation: Calculate the solubility of **Carebastine-d5** in each solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or moles/L (M).

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the determination of **Carebastine-d5** solubility using the shake-flask method.



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Caption: Workflow for determining the solubility of **Carebastine-d5**.

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## References

- 1. glpbio.com [glpbio.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)